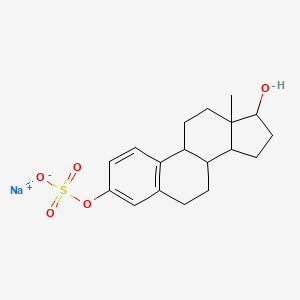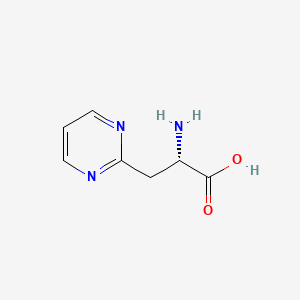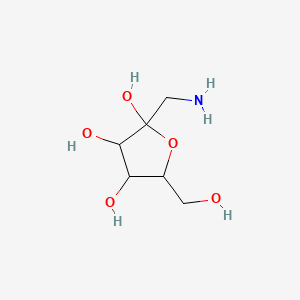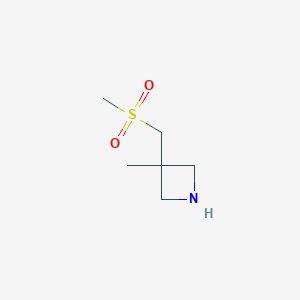
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of three amino acids: glutamic acid (gGlu), cysteine (Cys), and lysine (Lys), each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn typically involves the following steps:
Protection of Amino Acids: Each amino acid is protected by specific groups. For example, glutamic acid is protected by a benzyloxycarbonyl (Cbz) group, cysteine by a benzyl (Bn) group, and lysine by both Cbz and Bn groups.
Coupling Reactions: The protected amino acids are then coupled together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn can undergo various chemical reactions, including:
Deprotection: Removal of the protecting groups under specific conditions. For example, hydrogenation can be used to remove the Cbz group.
Oxidation and Reduction: The cysteine residue can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Used for deprotection, typically in the presence of a palladium catalyst.
Oxidizing Agents: Such as hydrogen peroxide for forming disulfide bonds.
Reducing Agents: Like dithiothreitol (DTT) for breaking disulfide bonds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection would yield the free peptide without the protecting groups.
Applications De Recherche Scientifique
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.
Biological Studies: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medical Research: Investigated for its potential therapeutic applications, including drug delivery systems and vaccine development.
Industrial Applications: Utilized in the production of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(OBn): Similar structure but lacks the Cbz group on lysine.
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Bn): Similar structure but has a benzyl group instead of Cbz on lysine.
Uniqueness
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is unique due to its specific combination of protecting groups, which provides stability and reactivity for various synthetic and research applications. Its ability to undergo selective deprotection and participate in diverse chemical reactions makes it a valuable compound in peptide chemistry.
Propriétés
Formule moléculaire |
C51H56N4O10S |
|---|---|
Poids moléculaire |
917.1 g/mol |
Nom IUPAC |
benzyl 2-[[3-benzylsulfanyl-2-[[5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61) |
Clé InChI |
WKITTXXOKHCFMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)

![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)

![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)

![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)



